

What is the full chemical name of BDW-OH?

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Technical Guide: BDW-OH

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

The full chemical name of **BDW-OH** is 2-[(8,9-dimethylthieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidin-3-yl)thio]-acetic acid[1]. It is recognized by the Chemical Abstracts Service (CAS) with the registry number 573976-22-4[1][2].

Table 1: Chemical and Physical Properties of BDW-OH



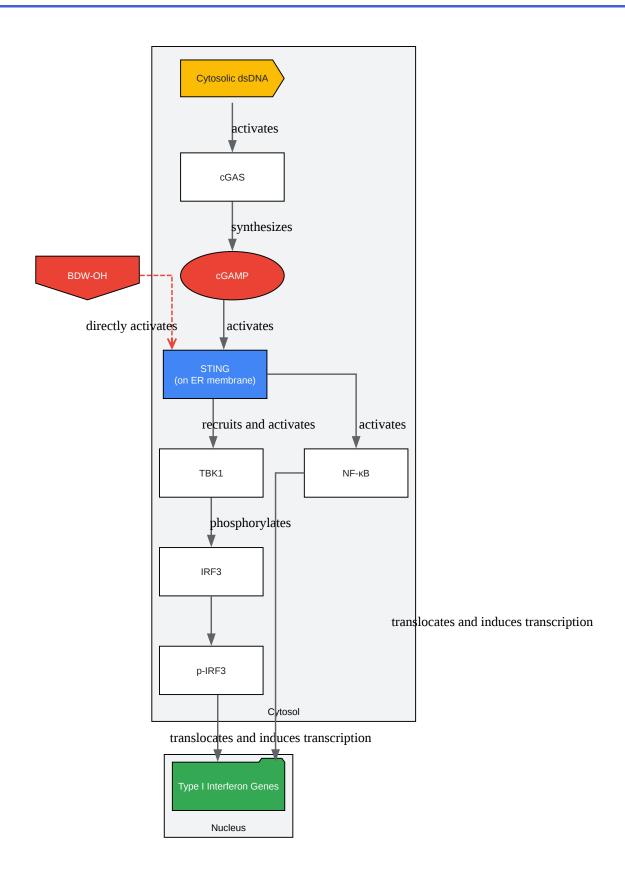
Property	Value	Source
Formal Name	2-[(8,9-dimethylthieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidin-3-yl)thio]-acetic acid	[1]
CAS Number	573976-22-4	[1][2]
Molecular Formula	C11H10N4O2S2	[1]
Formula Weight	294.4 g/mol	[1]
Purity	≥95%	[1]
Formulation	A solid	[1]
Solubility	Sparingly soluble in DMSO (1-10 mg/ml)	[1]
SMILES	O=C(O)CSC1=NN=C2N1C=N C3=C2C(C)=C(C)S3	[1]
InChI Key	LKRSMSJNYWHAHQ- UHFFFAOYSA-N	[1]

Biological Activity and Mechanism of Action

BDW-OH is the active metabolite of the prodrug BDW568[1][2][3]. It functions as a selective agonist for the human STINGA230 (Stimulator of Interferon Genes) protein[1]. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Upon activation by agonists like **BDW-OH**, STING undergoes a conformational change, leading to the activation of downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines. This activity makes STING agonists like **BDW-OH** promising candidates for immunotherapy, particularly in the context of cancer treatment and infectious diseases[1].

Diagram 1: Simplified STING Signaling Pathway





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Caption: Simplified overview of the STING signaling pathway and the role of BDW-OH.



Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **BDW-OH** and its prodrug are not extensively available in the public domain. However, based on standard methodologies in medicinal chemistry and immunology, the following outlines the likely experimental approaches.

3.1. Chemical Synthesis of **BDW-OH**

The synthesis of **BDW-OH** would likely proceed from its methyl ester prodrug, BDW568 (methyl 2-((8,9-dimethylthieno[3,2-e][1][3][4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate)[3]. A standard ester hydrolysis protocol would be employed.

Diagram 2: General Workflow for BDW-OH Synthesis



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Caption: A generalized workflow for the chemical synthesis of **BDW-OH** from its prodrug.

3.2. In Vitro STING Activation Assay

To quantify the biological activity of **BDW-OH**, a cell-based reporter assay is typically used.

- Cell Line: THP-1 dual reporter cells, which are human monocytes engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.
- Protocol:
 - Seed THP-1 dual cells in a 96-well plate.
 - Treat cells with a serial dilution of **BDW-OH**.
 - Incubate for 18-24 hours.



- Collect the supernatant and measure luciferase activity using a luminometer.
- Calculate the EC50 value, which represents the concentration of BDW-OH that elicits a half-maximal response.

Quantitative Data

Currently, specific quantitative data such as EC50 or IC50 values for **BDW-OH** are not readily available in the provided search results. Such data would typically be found in detailed research articles or patents, which were not identified in the initial search.

Table 2: Summary of Available Quantitative Data

Parameter	Value	Reference
Purity	≥95%	[1]
Solubility in DMSO	1-10 mg/ml	[1]

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